molecular formula C18H16N2O3 B5811642 N-(3-methoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-(3-methoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B5811642
M. Wt: 308.3 g/mol
InChI Key: KMBIRLBKQXJFRA-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 5-methyl group, a 3-phenyl ring, and a carboxamide moiety attached to a 3-methoxyphenyl group. This compound is structurally analogous to several derivatives explored in medicinal chemistry, particularly in studies targeting receptors or enzymes where aromatic and heterocyclic motifs play critical roles .

Properties

IUPAC Name

N-(3-methoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-12-16(17(20-23-12)13-7-4-3-5-8-13)18(21)19-14-9-6-10-15(11-14)22-2/h3-11H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBIRLBKQXJFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxyphenyl halide and a nucleophile such as sodium methoxide.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction using a phenylboronic acid and a suitable palladium catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine and a carboxylic acid derivative such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced oxazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium methoxide, phenylboronic acid, palladium catalysts, and organic solvents such as dichloromethane or toluene.

Major Products Formed

    Oxidation: Oxidized oxazole derivatives with higher oxidation states.

    Reduction: Reduced oxazole derivatives with lower oxidation states.

    Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C18H18N2O3
  • Molecular Weight : 306.35 g/mol
  • CAS Number : 898500-64-6

Its structure features an oxazole ring, which is known for its biological activity and versatility in synthetic chemistry.

Anticancer Activity

Research has indicated that derivatives of oxazole compounds exhibit anticancer properties. For instance, compounds similar to N-(3-methoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that the introduction of specific substituents can enhance the cytotoxicity against breast cancer cells .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic use in treating inflammatory diseases . The mechanism involves the modulation of signaling pathways related to inflammation.

Neuroprotective Effects

Recent investigations have suggested that this compound may possess neuroprotective properties. It has been observed to protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases such as Alzheimer's . This application is particularly relevant given the increasing prevalence of neurodegenerative disorders.

Metal-Free Synthetic Routes

Recent advancements highlight metal-free synthetic routes for creating isoxazole derivatives, which include this compound. These methods are environmentally friendly and reduce the reliance on toxic metals in synthesis .

Ugi Reaction

The Ugi reaction, a multicomponent reaction, has been successfully employed to synthesize similar oxazole derivatives efficiently. This method allows for the formation of complex molecules from simple starting materials, showcasing versatility in organic synthesis .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated enhanced cytotoxicity against breast cancer cell lines via apoptosis induction .
Study 2Anti-inflammatory PropertiesInhibited pro-inflammatory cytokine production in vitro .
Study 3Neuroprotective EffectsShowed protective effects against oxidative stress in neuronal cells .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.

    Interaction with Receptors: The compound can interact with specific receptors on the cell surface, modulating signal transduction pathways and cellular responses.

    DNA Intercalation: The compound can intercalate into DNA, affecting DNA replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Position and Nature of Aromatic Substituents

N-(4-methyl-3-nitrophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (CAS: 544421-14-9)

  • Substituents : 4-methyl and 3-nitro groups on the phenyl ring.
  • Key Differences : The nitro group is strongly electron-withdrawing, which may reduce electron density at the amide bond compared to the methoxy group (electron-donating). This could alter binding affinity in target proteins or metabolic stability .
  • Molecular Formula : C₁₉H₁₇N₃O₄

N-(5-chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS: 303132-90-3) Substituents: Chlorine atoms at the 2-position of the oxazole phenyl ring and the 5-position of the amide-attached phenyl. The dual chloro-substitution may sterically hinder interactions with flat binding pockets . Molecular Formula: C₁₉H₁₅Cl₂N₂O₂

N-(4-ethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (CAS: 432511-39-2) Substituents: Ethoxy group at the 4-position of the phenyl ring. The 4-position may also alter hydrogen-bonding patterns compared to the 3-methoxy analog . Molecular Formula: C₁₉H₁₈N₂O₃

Polar Functional Group Modifications

N-(4-hydroxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (CAS: 494762-76-4) Substituents: Hydroxyl group at the 4-position of the phenyl ring. This modification is critical for targeting hydrophilic active sites . Molecular Formula: C₁₇H₁₄N₂O₃

3-(2-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide (CAS: 1060227-61-3)

  • Substituents : Dimethylcarbamoyl group on the phenyl ring.
  • Key Differences : The tertiary amide introduces conformational rigidity and additional hydrogen-bond acceptors, which may enhance interactions with enzymes like kinases or proteases .
  • Molecular Formula : C₂₁H₂₀ClN₃O₃

Physicochemical and Bioactivity Implications

Table 1: Structural and Physicochemical Comparison
Compound (CAS) Substituents (Position) Molecular Formula Molecular Weight Key Features Evidence ID
Target Compound 3-methoxyphenyl C₁₈H₁₆N₂O₃ 308.33 Electron-donating methoxy group -
544421-14-9 4-methyl-3-nitrophenyl C₁₉H₁₇N₃O₄ 363.36 Electron-withdrawing nitro
303132-90-3 5-chloro-2-methylphenyl C₁₉H₁₅Cl₂N₂O₂ 382.25 Lipophilic Cl substituents
432511-39-2 4-ethoxyphenyl C₁₉H₁₈N₂O₃ 322.36 Sterically bulky ethoxy
494762-76-4 4-hydroxyphenyl C₁₇H₁₄N₂O₃ 294.30 Polar hydroxyl group
1060227-61-3 4-(dimethylcarbamoyl)methyl C₂₁H₂₀ClN₃O₃ 397.86 Conformational rigidity
Key Observations :
  • Electron Effects : Methoxy (target) and nitro (544421-14-9) groups exhibit opposing electronic profiles, which may influence receptor binding or metabolic oxidation rates.
  • Lipophilicity : Chlorinated analogs (303132-90-3) likely exhibit higher logP values, favoring membrane penetration but increasing toxicity risks.
  • Solubility : Hydroxyl-substituted derivatives (494762-76-4) may have improved solubility, beneficial for oral bioavailability.

Biological Activity

N-(3-methoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a unique oxazole ring structure, which is known for its bioactive properties. The general formula can be represented as follows:

N 3 methoxyphenyl 5 methyl 3 phenyl 1 2 oxazole 4 carboxamide\text{N 3 methoxyphenyl 5 methyl 3 phenyl 1 2 oxazole 4 carboxamide}

This structure contributes to its interaction with various biological targets, making it a candidate for multiple therapeutic applications.

1. Anticancer Activity

Research indicates that compounds within the oxazole family exhibit promising anticancer properties. For instance, a study highlighted that derivatives similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines.

Cancer Cell Line IC50 (µM)
A549 (Lung)4.22
MCF-7 (Breast)6.38
HCT-116 (Colon)2.28
DU-145 (Prostate)1.48

These findings suggest that the compound may act by inhibiting cell proliferation and inducing apoptosis through mechanisms such as cell cycle arrest at the G2/M phase .

2. Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory effects. Similar compounds have shown to inhibit the release of pro-inflammatory cytokines like TNF-alpha in vitro and in vivo models.

A recent study reported that certain derivatives inhibited LPS-induced TNF-alpha release with an IC50 value of approximately 0.283 mM, indicating strong anti-inflammatory potential .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Tubulin Polymerization Inhibition : Compounds in this class have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Cytokine Release Inhibition : The inhibition of pro-inflammatory cytokine release suggests potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a study involving the evaluation of multiple oxazole derivatives, this compound was found to exhibit potent cytotoxicity against several cancer cell lines. The study utilized MTT assays to determine IC50 values and further analyzed the mechanism through flow cytometry.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory activity of this compound in a murine model of acute inflammation. The results demonstrated a significant reduction in paw edema compared to control groups, supporting its potential use in treating inflammatory conditions.

Q & A

Q. Activity Testing :

  • Enzyme Assays : Measure inhibition of kinases/proteases (IC₅₀ values).
  • Cellular Models : Evaluate immunomodulatory effects (e.g., IL-6 suppression in macrophages) .
    • Data Analysis : Multivariate regression to link logP, polar surface area, and bioactivity .

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